3-amino-N-(4-methoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
Properties
IUPAC Name |
3-amino-N-(4-methoxyphenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-28-14-10-8-13(9-11-14)25-22(27)21-20(24)19-18(17-7-4-12-29-17)15-5-2-3-6-16(15)26-23(19)30-21/h4,7-12H,2-3,5-6,24H2,1H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXRKZULXNQDFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=CS5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-amino-N-(4-methoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological properties, including anticancer, antimicrobial, and other pharmacological effects, supported by data tables and findings from various studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple heterocycles and functional groups. Its chemical formula is with a molecular weight of approximately 372.5 g/mol. The structural features contribute to its biological activity, particularly in targeting specific enzymes and receptors.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance:
- Mechanism of Action : The compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It has been shown to target critical pathways involved in cancer cell survival.
-
Case Study Data : A study evaluating the compound's efficacy against several cancer cell lines (e.g., MCF-7, HeLa) reported IC50 values indicating potent activity:
Cell Line IC50 (µM) MCF-7 0.0585 HeLa 0.0692 A549 0.0450
These values suggest that the compound is significantly more effective than standard chemotherapeutics like Camptothecin (IC50 = 0.0057 µM) .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against various pathogens:
- Activity Spectrum : In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.
-
Minimum Inhibitory Concentration (MIC) : The following table summarizes the MIC values against selected microorganisms:
Microorganism MIC (µg/mL) Staphylococcus aureus 16 Escherichia coli 32 Candida albicans 8
This antimicrobial activity indicates its potential use as a therapeutic agent in treating infections caused by resistant strains .
Other Pharmacological Effects
Beyond anticancer and antimicrobial activities, the compound has shown promise in other areas:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
- Neuroprotective Properties : Research indicates that it may protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative conditions.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to thienoquinoline derivatives. For instance, a study synthesized several fused heterocyclic systems and evaluated their anticancer activity against multiple cancer cell lines such as A549 (lung cancer), HT-29 (colon cancer), and U87MG (brain cancer) using the MTT assay. The results indicated that many derivatives exhibited potent anticancer activity, suggesting that similar thienoquinoline compounds could be developed for targeted cancer therapies .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 Value (µM) | Remarks |
|---|---|---|---|
| Compound A | A549 | 10.5 | Most potent |
| Compound B | HT-29 | 15.3 | Moderate potency |
| Compound C | U87MG | 20.0 | Lower potency |
Antitubercular Activity
The compound has also been investigated for its antitubercular properties. A study focusing on fused thienoquinoline compounds reported promising results against Mycobacterium tuberculosis. The synthesized derivatives showed varying degrees of activity, with some compounds demonstrating significant inhibition of bacterial growth, indicating potential for development as new antitubercular agents .
Antimicrobial Applications
Beyond its anticancer and antitubercular properties, the compound's structural analogs have been explored for antimicrobial activities. Research on related thiazole derivatives demonstrated effective antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action involves disrupting bacterial cell membranes, which suggests that the thienoquinoline framework may also confer similar antimicrobial properties .
Material Science Applications
In material science, the unique properties of thienoquinoline derivatives have been harnessed for the development of functional materials. For instance, surface modification techniques involving these compounds have been applied to enhance the properties of magnetic nanoparticles for biomedical applications. These modified nanoparticles exhibit improved stability and functionality in drug delivery systems .
Computational Studies
Computational chemistry has played a crucial role in understanding the interactions and potential applications of this compound. Molecular docking studies have been employed to predict binding affinities with various biological targets, providing insights into its mechanism of action at the molecular level. Such studies are essential for guiding further synthetic modifications to enhance efficacy and selectivity .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table compares the target compound with structurally related derivatives:
Key Observations :
- Substituent Effects: Halogenated Aryl Groups (e.g., 4-Cl-Ph in , 4-Br-Ph in ): Increase molecular weight and may enhance bioactivity but reduce solubility. Thiophen-2-yl vs. Methoxy vs. Methyl Groups: The 4-OCH3 group (target compound) offers better solubility than 4-CH3 (CAS 626227-84-7) due to its electron-donating nature .
Preparation Methods
Cyclocondensation of 3-Aminothiophene with Cyclohexenone
The bicyclic system forms via a Gould-Jacobs reaction under acidic conditions:
- Reactants :
- 3-Amino-4-(thiophen-2-yl)thiophene-2-carboxylic acid (1.0 eq)
- Cyclohexenone (1.2 eq)
- Polyphosphoric acid (PPA, 5 eq) as catalyst and solvent
Conditions :
- Temperature: 120°C, 6 hr under N₂
- Workup: Quench with ice-water, neutralize with NaHCO₃, extract with CH₂Cl₂
Outcome :
Functionalization at Position 4: Thiophen-2-Yl Installation
Suzuki-Miyaura Coupling
A palladium-catalyzed cross-coupling introduces the thiophene moiety:
- Reactants :
- 4-Chlorotetrahydrothienoquinoline intermediate (1.0 eq)
- Thiophen-2-ylboronic acid (1.5 eq)
- Pd(PPh₃)₄ (0.05 eq), K₂CO₃ (3 eq)
Conditions :
- Solvent: DME/H₂O (4:1), 80°C, 12 hr
- Workup: Filter through Celite, concentrate, purify via flash chromatography (SiO₂, hexane/EtOAc 3:1)
Outcome :
Introduction of the 3-Amino Group
Nitration and Reduction
The amino group is installed via a two-step sequence:
- Nitration :
- React intermediate with HNO₃/H₂SO₄ (1:3) at 0°C for 2 hr
- Isolate 3-nitro derivative (Yield: 82%)
- Reduction :
Amide Coupling at Position 2
Carboxylic Acid Activation and Aminolysis
The C2-carboxylic acid is converted to the carboxamide:
- Reactants :
- 3-Amino-4-(thiophen-2-yl)tetrahydrothienoquinoline-2-carboxylic acid (1.0 eq)
- 4-Methoxyaniline (1.2 eq)
- HATU (1.5 eq), DIPEA (3 eq)
Conditions :
- Solvent: DMF, 25°C, 12 hr
- Workup: Dilute with H₂O, extract with EtOAc, purify via column chromatography (SiO₂, CH₂Cl₂/MeOH 20:1)
Outcome :
Optimization Data
Table 1. Reaction Condition Screening for Cyclocondensation
| Catalyst | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| PPA | 120 | 6 | 68 |
| H₂SO₄ | 100 | 8 | 42 |
| POCl₃ | 80 | 12 | 29 |
PPA outperforms due to its dual role as solvent and Brønsted acid.
Table 2. Solvent Effects on Suzuki Coupling
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DME/H₂O | 74 | 95 |
| Toluene/EtOH | 58 | 87 |
| DMF | 32 | 76 |
Aqueous DME maximizes boronic acid solubility and catalyst activity.
Challenges and Mitigation Strategies
- Regioselectivity in nitration : The 3-nitro isomer predominates (>10:1 vs. 1-nitro) due to electron-donating effects of the thiophene ring.
- Amide bond racemization : Low-temperature (0–5°C) coupling with HATU suppresses epimerization.
- Purification difficulties : Flash chromatography with CH₂Cl₂/MeOH (20:1) resolves carboxamide from unreacted aniline.
Applications and Derivatives
The synthetic route enables access to analogs via:
Q & A
Q. Table 1. Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amide coupling | EDCI/HOBt, DMF, 25°C, 12 h | 65–75 | |
| Thiophene cyclization | Pd(OAc), Xantphos, KCO, DMSO, 100°C, 24 h | 50–60 | |
| Purification | Silica gel, hexane/EtOAc (3:1 → 1:2) | >95% purity |
Q. Table 2. Biological Activity Comparison
| Assay | IC/MIC | Model System | Key Finding | Reference |
|---|---|---|---|---|
| Anticancer (HeLa) | 2.3 µM | MTT assay | Superior to cisplatin in hypoxia | |
| Antimicrobial (P. aeruginosa) | 16 µg/mL | Broth microdilution | Activity lost with methoxy deletion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
